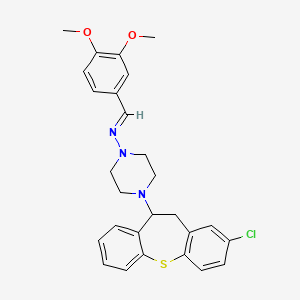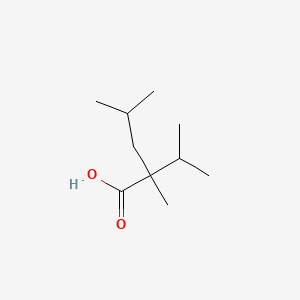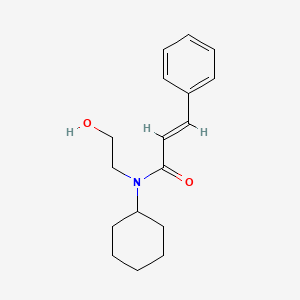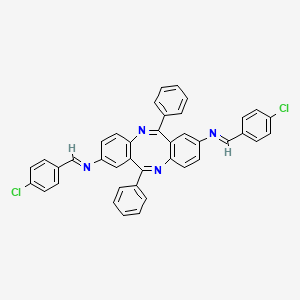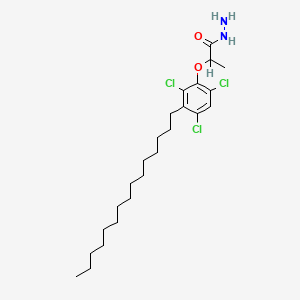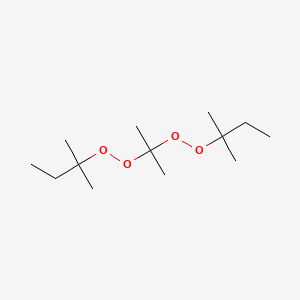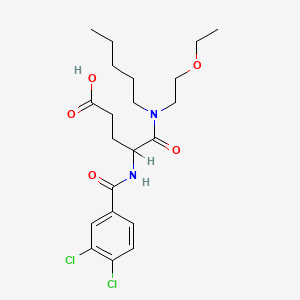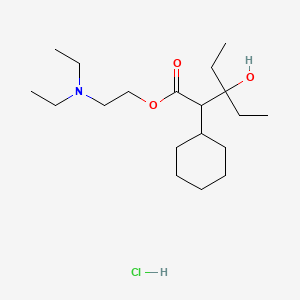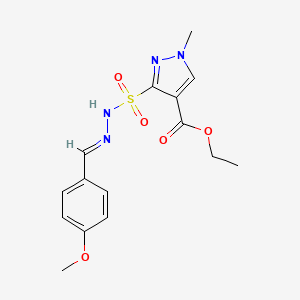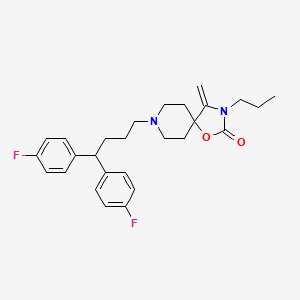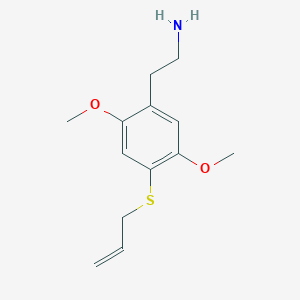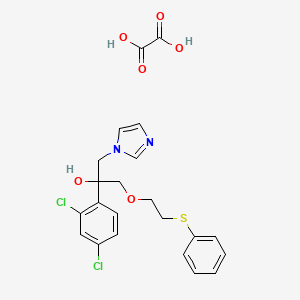
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the 2,4-dichlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the phenylthioethyloxy group: This can be done through a Williamson ether synthesis, where an alkoxide reacts with a halide.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylthioethyloxy group.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Dihydroimidazole derivatives.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly antifungal agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate involves its interaction with specific molecular targets:
Molecular targets: Enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Pathways involved: Inhibition of ergosterol synthesis leads to increased membrane permeability and ultimately cell death in fungi.
類似化合物との比較
Similar Compounds
Ketoconazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent.
Miconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate is unique due to its specific chemical structure, which may confer distinct biological activities and pharmacokinetic properties compared to other imidazole derivatives.
特性
CAS番号 |
83337-92-2 |
|---|---|
分子式 |
C22H22Cl2N2O6S |
分子量 |
513.4 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(2-phenylsulfanylethoxy)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C20H20Cl2N2O2S.C2H2O4/c21-16-6-7-18(19(22)12-16)20(25,13-24-9-8-23-15-24)14-26-10-11-27-17-4-2-1-3-5-17;3-1(4)2(5)6/h1-9,12,15,25H,10-11,13-14H2;(H,3,4)(H,5,6) |
InChIキー |
NBYUMZMVFDKDDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCCOCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




